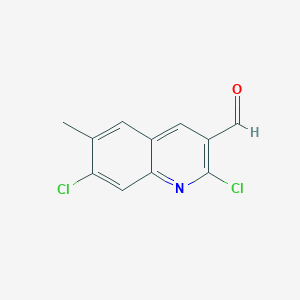![molecular formula C14H8Cl2N2O B14132503 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde CAS No. 1048917-60-7](/img/structure/B14132503.png)
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps. One common method involves the use of 2-aminopyridine and 3-chlorobenzaldehyde in the presence of a base such as sodium hydride, followed by cyclization using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can further optimize the industrial synthesis .
化学反応の分析
Types of Reactions
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
- 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Uniqueness
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity.
特性
CAS番号 |
1048917-60-7 |
|---|---|
分子式 |
C14H8Cl2N2O |
分子量 |
291.1 g/mol |
IUPAC名 |
6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-3-1-2-9(6-10)14-12(8-19)18-7-11(16)4-5-13(18)17-14/h1-8H |
InChIキー |
NKZIGNJCSUPPNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N3C=C(C=CC3=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


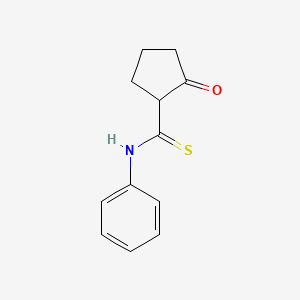
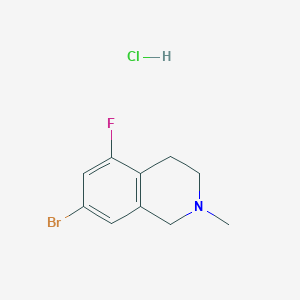

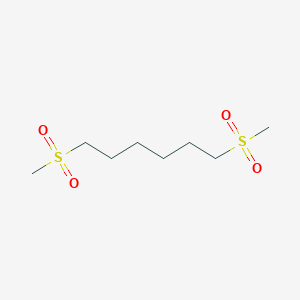
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
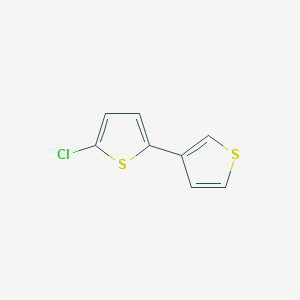
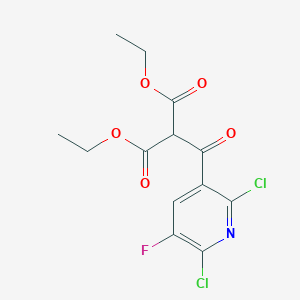
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
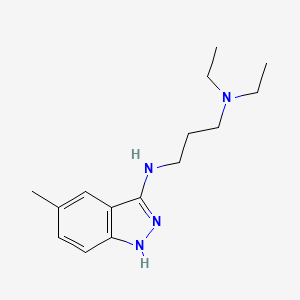
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)

